Dihydrorotenone

Overview

Description

Dihydrorotenone is a naturally occurring compound derived from rotenone, a well-known botanical insecticide. It is a potent mitochondrial inhibitor and has been widely used in the farming industry as a natural pesticide. This compound is known for its ability to induce apoptosis in human plasma cells by triggering endoplasmic reticulum stress and activating the p38 signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrorotenone can be synthesized through the reduction of rotenone. The reduction process involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25°C to 30°C. The reaction yields this compound as a white to off-white solid .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as described above. The process involves large-scale hydrogenation of rotenone using palladium on carbon as a catalyst. The reaction is conducted in a hydrogenation reactor, and the product is purified through crystallization and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Mitochondrial Complex I Inhibition

DHR disrupts mitochondrial electron transport by binding to NADH:ubiquinone oxidoreductase (complex I), a critical component of the electron transport chain (ETC). This inhibition blocks proton translocation, collapsing the mitochondrial membrane potential (Δψ) and reducing ATP synthesis .

Key Findings :

-

Δψ Reduction : Treatment of human plasma cells (LP1 line) with 10–20 µM DHR for 24 hours caused a dose-dependent collapse of Δψ, measured via tetramethylrhodamine methyl ester (TMRM) fluorescence .

-

Apoptosis Induction : Mitochondrial dysfunction triggered caspase-dependent apoptosis, with Annexin V-FITC staining showing increased apoptotic cells (35–50%) at 20 µM DHR .

Table 1: Mitochondrial Effects of DHR

| Parameter | Measurement (20 µM DHR) | Method |

|---|---|---|

| Δψ Collapse | 70% reduction in TMRM+ cells | Flow cytometry |

| ATP Production | 55% decrease | Luminescence assay |

| Caspase-3 Activation | 3.5-fold increase | Immunoblotting |

Endoplasmic Reticulum (ER) Stress Activation

DHR-induced mitochondrial dysfunction activates unfolded protein response (UPR) pathways, leading to ER stress. This is marked by upregulated expression of ER stress markers:

Mechanistic Insights :

-

GRP78 Induction : DHR (10–40 µM) increased GRP78 levels by 2–4.5× in LP1 cells .

-

ATF4/CHOP Pathway : ATF4 and CHOP proteins rose 3–5× after 24-hour DHR treatment, activating pro-apoptotic signaling .

-

Caspase-12 Cleavage : Caspase-12, an ER stress-specific protease, showed 60% activation at 40 µM DHR .

Table 2: ER Stress Markers in DHR-Treated Cells

| Protein | Fold Increase (40 µM DHR) | Time Course (Peak at 24 h) |

|---|---|---|

| GRP78 | 4.5× | Concentration-dependent |

| ATF4 | 3.8× | Time-dependent |

| CHOP | 5.0× | Time-dependent |

p38 MAP Kinase Signaling Activation

Unlike other mitochondrial toxins, DHR selectively activates p38 MAP kinase without affecting JNK pathways, driving apoptosis in plasma cells .

Experimental Evidence :

-

p38 Phosphorylation : Immunoblotting revealed 2.8× higher phospho-p38 levels in DHR-treated OPM2 cells .

-

Inhibition Rescue : Pretreatment with SB203580 (p38 inhibitor) reduced apoptosis by 40%, confirming p38’s role .

Table 3: Kinase Activation Profile

| Kinase | Activation Status (DHR 20 µM) | Reference |

|---|---|---|

| p38 | Activated (2.8×) | Zhang et al., 2013 |

| JNK | Suppressed | Zhang et al., 2013 |

| ERK1/2 | Unchanged | Zhang et al., 2013 |

Binding Affinity and Competition Studies

Radioligand assays using [³H]DHR demonstrated high-affinity binding to complex I, competing with rotenone (IC₅₀ = 8–20 nM) .

Key Data :

-

Amobarbital Competition : IC₅₀ = 400 µM, partial displacement (Hill coefficient >1) .

-

MPP+ Inhibition : IC₅₀ = 4–5 mM, indicating lower affinity compared to rotenone .

Table 4: Competitive Binding of DHR

| Competitor | IC₅₀ | Hill Coefficient |

|---|---|---|

| Rotenone | 8–20 nM | ~1.0 |

| Meperidine | 34–57 µM | ~1.0 |

| Amobarbital | ~400 µM | 1.5 |

Structural Determinants of Activity

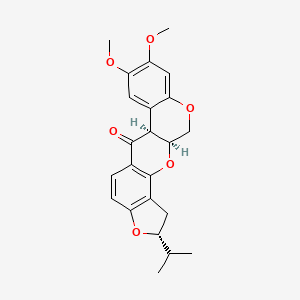

DHR (C₂₃H₂₄O₆, MW 396.4 g/mol) shares a rotenoid scaffold with rotenone but lacks the double bond at C1'-C2', altering its binding kinetics . Its isopropenyl group and methoxy substitutions are critical for complex I interaction .

Key Features :

-

Hydrophobic Interactions : The isopropenyl moiety enhances membrane permeability .

-

Methoxy Groups : Positioned at C8 and C9, these groups stabilize binding to complex I’s hydrophobic pocket .

Toxicological Implications

DHR’s dual action—mitochondrial inhibition and ER stress—explains its cytotoxicity in plasma cells and potential neurotoxicity (Parkinsonian syndrome) . Its use in organic farming necessitates rigorous safety evaluations due to immune system risks .

This synthesis of experimental data underscores DHR’s multifaceted chemical reactivity, emphasizing its mitochondrial and ER-targeted mechanisms. Further studies are needed to explore its environmental persistence and chronic exposure effects.

Scientific Research Applications

Dihydrorotenone has several scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of mitochondrial inhibition and oxidative stress.

Biology: Employed in studies investigating the effects of mitochondrial dysfunction on cellular processes.

Medicine: Investigated for its potential role in inducing apoptosis in cancer cells and its implications in neurodegenerative diseases such as Parkinson’s disease.

Industry: Utilized as a natural pesticide in organic farming and as a tool to study the environmental impact of botanical insecticides

Mechanism of Action

Dihydrorotenone exerts its effects by inhibiting mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase. This inhibition leads to a decrease in mitochondrial membrane potential, resulting in the production of reactive oxygen species and the induction of oxidative stress. The compound also triggers endoplasmic reticulum stress and activates the p38 signaling pathway, leading to apoptosis in human plasma cells .

Comparison with Similar Compounds

Similar Compounds

Rotenone: The parent compound of dihydrorotenone, known for its potent insecticidal properties.

Amorphigenin: A rotenoid compound with similar insecticidal activity.

Amorphigenol: Another rotenoid with structural similarities to this compound

Uniqueness

This compound is unique in its ability to induce apoptosis through the activation of the p38 signaling pathway, a mechanism not commonly observed in other rotenoids. Additionally, its role as a mitochondrial inhibitor makes it a valuable tool in studying mitochondrial dysfunction and its implications in various diseases .

Biological Activity

Dihydrorotenone (DHR) is a natural compound derived from the plant genus Derris, known for its insecticidal properties. Recent studies have highlighted its potential therapeutic applications, particularly in cancer treatment and cellular apoptosis. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound acts primarily as an inhibitor of mitochondrial complex I in the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptosis in various cell types. The following mechanisms have been identified:

- Inhibition of Cancer-Associated Fibroblasts (CAFs) : DHR has been shown to deactivate CAFs, which are known to promote tumor growth and metastasis. In a high-throughput screening system, DHR significantly reduced the expression of CAF-enriched markers and impaired their tumor-promoting activities both in vitro and in vivo .

- Induction of Apoptosis : Studies indicate that DHR induces apoptosis in human plasma cancer cells by triggering endoplasmic reticulum stress and activating the p38 signaling pathway. This was evidenced by increased apoptotic cell death rates in treated cells compared to controls .

Research Findings

Several studies have documented the effects of this compound on various cell lines:

- Cancer Cell Lines : DHR was found to arrest human plasma cancer cells at the G0/G1 phase of the cell cycle, indicating its potential as a chemotherapeutic agent .

- CAF Behavior : Treatment with DHR led to a significant reduction in the proliferation of CAFs, with a notable increase in apoptosis rates observed (45% cell death at 0.1 μM DHR compared to 9% in controls) .

- Cell Growth Inhibition : In experiments involving stomach CAFs, DHR treatment resulted in lower cell growth rates compared to untreated cells, highlighting its inhibitory effects on fibroblast proliferation .

Data Table: Effects of this compound on Cell Lines

| Cell Type | Concentration (μM) | Apoptosis Rate (%) | Proliferation Rate (Fold Increase) |

|---|---|---|---|

| Control Cells | N/A | 9 | 15 |

| SCAF#36 | 0.1 | 45 | 9.3 |

| SCAF#36 | 1 | 60 | 8 |

| Normal Fibroblasts | N/A | Low | <5 |

Case Study 1: Targeting CAFs

In a study examining the effects of DHR on CAFs within a tumor microenvironment, researchers found that DHR treatment resulted in decreased collagen gel contraction capabilities and reduced tumor-promoting activities. Mice grafted with MNK28 cells showed attenuated tumor progression when treated with conditioned media from DHR-treated CAFs .

Case Study 2: Induction of Apoptosis

Another investigation focused on human plasma cancer cells treated with DHR demonstrated significant apoptosis induction via endoplasmic reticulum stress pathways. This study supports the potential use of DHR as an adjunct therapy in cancer treatment protocols .

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which Dihydrorotenone exerts its mitochondrial inhibitory effects?

this compound inhibits mitochondrial Complex I (NADH:ubiquinone oxidoreductase), disrupting electron transport and reducing ATP synthesis. This is validated via [³H]this compound autoradiography, which quantifies binding to Complex I with anatomic precision . Methodologically, researchers should pair oxygen consumption assays (e.g., Seahorse XF Analyzer) with Western blotting for phospho-AMPK/ATP levels to confirm mitochondrial dysfunction.

Q. How does this compound induce apoptosis in human plasma cells?

this compound triggers endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR), and phosphorylates p38 MAPK, which drives caspase-dependent apoptosis. Key methods include:

- ER stress markers : Measure GRP78 and CHOP via qPCR or immunofluorescence .

- p38 activation : Use phospho-specific antibodies in Western blots or inhibitors (e.g., SB203580) to confirm pathway involvement .

- Apoptosis assays : Annexin V/PI staining and TUNEL assays to quantify cell death .

Advanced Research Questions

Q. How should experimental designs address conflicting data on this compound’s role in Parkinsonian syndrome versus cancer-associated fibroblast (CAF) deactivation?

- Disease-specific models :

- For Parkinson’s: Use in vivo rotenone models with dopaminergic neuron markers (e.g., tyrosine hydroxylase) and behavioral tests (rotarod) .

- For cancer: Employ co-culture systems of CAFs and cancer cells, assessing collagen contraction and tumor-promoting cytokines (IL-6, TGF-β) .

Q. What methodologies resolve contradictions in this compound’s activation of p38 versus JNK pathways across cell types?

- Comparative signaling analysis :

- Treat multiple cell lines (e.g., plasma cells vs. MCF-7 breast cancer cells) with this compound and use phospho-kinase arrays to map pathway activation .

- Apply pathway-specific inhibitors (e.g., SP600125 for JNK) to isolate contributions to apoptosis .

Q. How can researchers characterize this compound’s biotransformation products in microbial systems?

- Biotransformation assays : Incubate this compound with Streptomyces griseus and extract metabolites using ethyl acetate.

- Structural elucidation : Combine LC-MS for molecular weight determination and NMR (¹H/¹³C) to identify hydroxylation sites (e.g., 2',6abeta-dihydroxy derivatives) .

Q. What advanced techniques validate this compound’s role in deactivating cancer-associated fibroblasts (CAFs)?

- Twist1 promoter screening : Use luciferase reporters in CAFs to identify this compound’s effect on fibroblast activation .

- Functional assays :

- Gel contraction : Seed CAFs in collagen latters and measure contraction over 72 hours.

- Xenograft models : Co-inject this compound-treated CAFs with cancer cells into mice, monitoring tumor growth via bioluminescence .

Q. Methodological Notes

- Data contradiction analysis : Cross-validate findings using orthogonal techniques (e.g., CRISPR knockdown of p53 to confirm its role in cell cycle arrest ).

- Quality control : Ensure this compound purity (>98% via HPLC) and solubility (DMSO stock solutions, <0.1% final concentration) to avoid off-target effects .

- Ethical considerations : Prioritize in vitro models for neurotoxicity studies to reduce animal use, adhering to ARRIVE guidelines .

Properties

IUPAC Name |

(1S,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16,20-21H,8,10H2,1-4H3/t16-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFARBHXORYQBF-HBGVWJBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041227 | |

| Record name | 1',2'-Dihydrorotenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-45-6 | |

| Record name | (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6659-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1',2'-Dihydrorotenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrorotenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrorotenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1',2'-Dihydrorotenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROROTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538CX0LPPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.